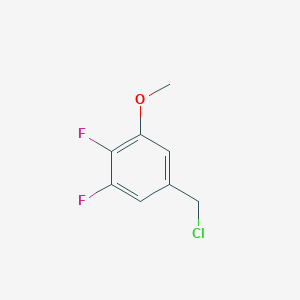
3,5-Dimethoxy-N-((1-methyl-1h-imidazol-2-yl)methyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethoxy-N-((1-methyl-1h-imidazol-2-yl)methyl)aniline is a complex organic compound that features both aniline and imidazole moieties. The presence of these functional groups makes it a versatile molecule with potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure allows for multiple functionalizations, making it a valuable intermediate in synthetic organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethoxy-N-((1-methyl-1h-imidazol-2-yl)methyl)aniline typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Radziszewski reaction, which involves the condensation of glyoxal, formaldehyde, and a mixture of ammonia and methylamine.
Attachment of the Aniline Moiety: The aniline moiety can be introduced through a nucleophilic substitution reaction, where the imidazole derivative reacts with 3,5-dimethoxyaniline under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction conditions precisely, such as temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dimethoxy-N-((1-methyl-1h-imidazol-2-yl)methyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any nitro groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced aromatic compounds.
Substitution: Halogenated or alkylated aromatic compounds.
Applications De Recherche Scientifique
3,5-Dimethoxy-N-((1-methyl-1h-imidazol-2-yl)methyl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Mécanisme D'action
The mechanism of action of 3,5-Dimethoxy-N-((1-methyl-1h-imidazol-2-yl)methyl)aniline involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.
Pathways Involved: It may modulate signaling pathways related to inflammation, microbial growth, or cellular metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethoxyaniline: Lacks the imidazole moiety, making it less versatile in certain applications.
1-Methylimidazole: Lacks the aniline moiety, limiting its use in aromatic substitution reactions.
Uniqueness
3,5-Dimethoxy-N-((1-methyl-1h-imidazol-2-yl)methyl)aniline is unique due to the presence of both aniline and imidazole moieties, allowing it to participate in a wide range of chemical reactions and making it a valuable intermediate in synthetic organic chemistry .
Propriétés
Formule moléculaire |
C13H17N3O2 |
|---|---|
Poids moléculaire |
247.29 g/mol |
Nom IUPAC |
3,5-dimethoxy-N-[(1-methylimidazol-2-yl)methyl]aniline |
InChI |
InChI=1S/C13H17N3O2/c1-16-5-4-14-13(16)9-15-10-6-11(17-2)8-12(7-10)18-3/h4-8,15H,9H2,1-3H3 |
Clé InChI |
GFOZWFGQCKGPPD-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CN=C1CNC2=CC(=CC(=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3S)-3-[(fluoren-9-ylmethoxy)carbonylamino]-3-(prop-2-enyloxycarbonyl)propanoi c acid](/img/structure/B12828533.png)


![5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carbonitrile](/img/structure/B12828554.png)


![N4,N4'-bis(4-bromophenyl)-N4,N4'-bis(4-butylphenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B12828579.png)



![Spiro[cyclohexane-1,3'-indoline]-2,3-dione](/img/structure/B12828599.png)

